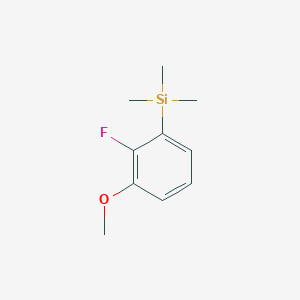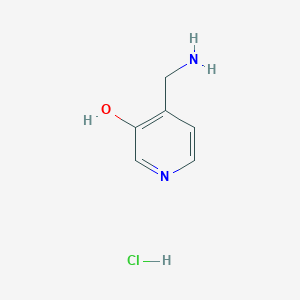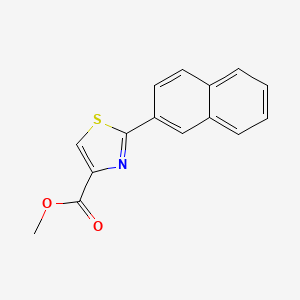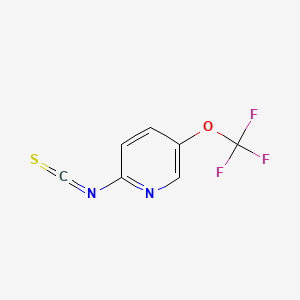
1-Boc-3-(4-methoxy-3-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(4-methoxy-3-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of base catalysts and solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Boc-3-(4-methoxy-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
- Oxidation of the methoxy group can yield 4-methoxy-3-methylbenzaldehyde or 4-methoxy-3-methylbenzoic acid.
- Reduction of the Boc group yields 3-(4-methoxy-3-methylphenyl)pyrrolidine.
- Substitution reactions can produce various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-Boc-3-(4-methoxy-3-methylphenyl)pyrrolidine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-(4-methoxy-3-methylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule.
Comparación Con Compuestos Similares
- 1-Boc-3-(3-methoxy-4-methylphenyl)pyrrolidine
- 1-Boc-3-(4-methoxyphenyl)pyrrolidine
- 1-Boc-3-(3-methylphenyl)pyrrolidine
Uniqueness: 1-Boc-3-(4-methoxy-3-methylphenyl)pyrrolidine is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural specificity can lead to different biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C17H25NO3 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-methoxy-3-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-12-10-13(6-7-15(12)20-5)14-8-9-18(11-14)16(19)21-17(2,3)4/h6-7,10,14H,8-9,11H2,1-5H3 |
Clave InChI |
CMKITFMDVRWPDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2CCN(C2)C(=O)OC(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(Dimethylamino)butanoyl]amino}-N-(4-{[4-(Pyridin-3-Yl)pyrimidin-2-Yl]amino}phenyl)benzamide](/img/structure/B13679238.png)
![tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B13679240.png)
![5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679249.png)

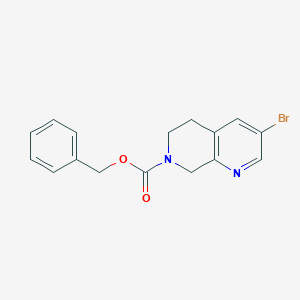
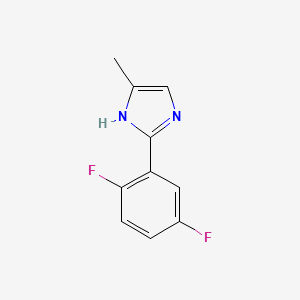
![[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol](/img/structure/B13679271.png)
